molecular formula C19H15NO4 B3020476 N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-70-8

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3020476
CAS No.: 919033-70-8
M. Wt: 321.332
InChI Key: WHPCMJKZTJUOKY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound offered for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic or therapeutic applications in humans or animals. Chromene-3-carboxamide derivatives are recognized in scientific literature as scaffolds of significant interest in medicinal chemistry. Compounds within this structural class have been reported to exhibit a diverse range of biological activities, making them valuable for early-stage drug discovery and biochemical research. According to a study published in the Journal of Molecular Liquids, such derivatives have been investigated for their potential antioxidant and antibacterial properties . The chromene core is a privileged structure in the development of novel therapeutic agents, and this specific carboxamide derivative provides researchers with a building block for probing biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-methyl-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCMJKZTJUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique chromene core structure that contributes to its biological properties. The synthesis typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid . The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents such as dichloromethane. The process yields a product that can be purified through recrystallization or column chromatography.

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activities, including:

Anticancer Activity

Research indicates that this compound has potent anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Colorectal Cancer (HCT116)

The mechanism of action involves the downregulation of anti-apoptotic proteins and activation of caspases, leading to programmed cell death. In vivo studies further support its efficacy against tumor growth, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its mechanism includes inhibiting bacterial cell wall synthesis and disrupting cellular processes, making it a candidate for developing new antibiotics. Notably, it has shown activity against:

  • Gram-positive bacteria
  • Gram-negative bacteria

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This activity positions it as a potential candidate for developing anti-inflammatory drugs.

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in medicinal chemistry:

  • Drug Development : Its ability to modulate enzyme activity and receptor signaling pathways can lead to the development of novel therapeutics for cancer and inflammatory diseases.
  • Combination Therapies : The compound can be explored in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatment.

Applications in Agriculture

Due to its antimicrobial properties, this compound may find applications in agriculture as a natural pesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound has a unique chromene core structure that contributes to its biological properties. The synthesis typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. This process yields a product that can be purified through recrystallization or column chromatography.

This compound exhibits its biological effects through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity. This interaction may affect pathways related to cell proliferation and inflammation.
  • Receptor Modulation : It may also interact with various receptors, altering their signaling pathways, which can lead to anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenes have shown potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the chromene scaffold can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This property makes it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotable Findings
N-(3-acetylphenyl)-4-methylbenzenesulfonamideSulfonamide derivativeAnticancerEffective against breast cancer cell lines
N-(3-acetylphenyl)-2-chloroacetamideAcetamide derivativeAntimicrobialActive against gram-positive bacteria
2-(3-acylphenyl)amino-4-phenylthiazolesThiazole derivativeAntitumorStrong selectivity against lung adenocarcinoma cells

This compound stands out due to its unique chromene core structure, which imparts distinct biological activities compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromene derivatives:

  • Study on Anticancer Activity : A study evaluated the effectiveness of various chromene derivatives against human lung adenocarcinoma cells (A549). The findings indicated that modifications in the phenolic moiety significantly enhanced cytotoxicity, with some compounds showing IC50 values below 10 µM .
  • Inflammation Model : In an in vivo model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential use in treating bacterial infections.

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